molecular formula C12H12N2O3 B14678339 2-Ethyl-3-methyl-4-nitroquinoline 1-oxide CAS No. 33241-28-0

2-Ethyl-3-methyl-4-nitroquinoline 1-oxide

Cat. No.: B14678339
CAS No.: 33241-28-0
M. Wt: 232.23 g/mol
InChI Key: JVPFKNQZFFMUFJ-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-4-nitroquinoline 1-oxide is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with ethyl, methyl, and nitro groups, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-4-nitroquinoline 1-oxide typically involves the nitration of quinoline derivatives followed by oxidation. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by cyclization and oxidation to form the quinoline structure.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve yield but also reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Bromination using bromine (Br2) in nitrobenzene.

Major Products Formed

Scientific Research Applications

2-Ethyl-3-methyl-4-nitroquinoline 1-oxide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.

    Biology: Studied for its mutagenic and carcinogenic properties, making it a useful tool in DNA damage and repair studies

Properties

CAS No.

33241-28-0

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-ethyl-3-methyl-4-nitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C12H12N2O3/c1-3-10-8(2)12(14(16)17)9-6-4-5-7-11(9)13(10)15/h4-7H,3H2,1-2H3

InChI Key

JVPFKNQZFFMUFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2C(=C1C)[N+](=O)[O-])[O-]

Origin of Product

United States

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